molecular formula C7H10N2O2S B1588693 3-amino-N-methylbenzenesulfonamide CAS No. 459434-40-3

3-amino-N-methylbenzenesulfonamide

Cat. No. B1588693
CAS RN: 459434-40-3
M. Wt: 186.23 g/mol
InChI Key: SFCWILLFDXUKRB-UHFFFAOYSA-N
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Description

3-Amino-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H10N2O2S . It has an average mass of 186.232 Da and a mono-isotopic mass of 186.046295 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group, a methyl group, and a sulfonamide group .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³. It has a boiling point of 375.7±44.0 °C at 760 mmHg. The compound has a molar refractivity of 47.5±0.4 cm³ and a molar volume of 142.3±3.0 cm³ . It also has a polar surface area of 81 Ų and a polarizability of 18.8±0.5 10^-24 cm³ .

Scientific Research Applications

Anti-HIV Activity

A study by Brzozowski and Sa̧czewski (2007) explored the synthesis of derivatives related to 3-amino-N-methylbenzenesulfonamide, evaluating their potential as anti-HIV agents. The research found that certain derivatives demonstrated effective anti-HIV-1 activity, indicating potential use in HIV treatment or prevention (Brzozowski & Sa̧czewski, 2007).

Molecular Structure and Spectroscopic Analysis

Alaşalvar et al. (2018) conducted a comprehensive study on the molecular structure and spectroscopic features of a compound related to this compound. This research provides insights into the compound's chemical properties and potential applications in various scientific fields (Alaşalvar et al., 2018).

Diabetes Treatment

Pollen et al. (1960) investigated the effects of metahexamide, a derivative of this compound, in treating diabetes. Their findings suggest that this compound could be significantly more potent than existing diabetes medications, providing a new avenue for diabetes treatment (Pollen et al., 1960).

Antibacterial and Anti-Inflammatory Potential

Abbasi et al. (2017) synthesized new sulfonamides bearing a benzodioxin ring, derived from this compound, to evaluate their antibacterial potential. The study highlighted these compounds' effectiveness against various bacterial strains, suggesting their use in treating bacterial infections and inflammatory ailments (Abbasi et al., 2017).

Synthesis and Pharmacological Evaluation

Mahdi (2008) explored the synthesis of derivatives of this compound and evaluated their potential as anti-inflammatory agents. The study demonstrated that these compounds maintain significant anti-inflammatory activity, which can be useful in developing new nonsteroidal anti-inflammatory drugs (Mahdi, 2008).

Anticancer Properties

Research by Zhang and Shi-jie (2010) and González-Álvarez et al. (2013) delved into the synthesis of specific derivatives of this compound with potential anticancer properties. These studies provide a foundation for developing new drugs targeting various types of cancer (Zhang & Shi-jie, 2010); (González-Álvarez et al., 2013).

Enzyme Inhibition and Molecular Docking

Alım et al. (2017) assessed the inhibitory effects of various sulfonamides, including derivatives of this compound, on human serum paraoxonase 1. This enzyme plays a crucial role in various pharmacological processes, and understanding its inhibitors and activators is essential for drug development (Alım et al., 2017)

Mechanism of Action

While specific information on the mechanism of action of 3-amino-N-methylbenzenesulfonamide was not found, sulfonamides, a class of drugs to which this compound belongs, are known to inhibit bacterial growth by acting as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-amino-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCWILLFDXUKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428407
Record name 3-Amino-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

459434-40-3
Record name 3-Amino-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459434-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction vessel charged with the prepared N-methyl-3-nitro-benzenesulfonamide (4.2 g, 19.42 mmol) in 150 ml of ethyl acetate was further charged with 450 mg of 10% palladium on carbon. The reaction mixture was stirred under hydrogen atmosphere for 48 h, then was filtered through a pad of silica gel washing with EtOAc, and the filtrate was concentrated under reduced pressure. The free base was acidified to give 2.1 g, (˜11 mmol, 58% yield) of the title compound (a compound of formula (W) wherein R is methyl) as its HCl-salt.
[Compound]
Name
( W )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
450 mg
Type
catalyst
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

A solution of N-methyl-3-nitrobenzene sulfonamide (608 mg, 2.8 mmole) in 30 mL of MeOH and 5 mL of EtOAc was treated with 10% Pd/C (100 mg) and hydrogenated at 1 atmosphere H2 pressure for 16 hours. The catalyst was filtered, and the filtrate evaporated. The residue was dissolved in EtOAc, washed with H2O, dried and the solvent removed, and gave the titled product, 498 mg (96%). MS (ESI) 187 (MH+).
Quantity
608 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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